Product packaging for 5-Amino-2-methylpentan-1-ol(Cat. No.:)

5-Amino-2-methylpentan-1-ol

Cat. No.: B13340811
M. Wt: 117.19 g/mol
InChI Key: JTFYMMKMDXPADE-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B13340811 5-Amino-2-methylpentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

5-amino-2-methylpentan-1-ol

InChI

InChI=1S/C6H15NO/c1-6(5-8)3-2-4-7/h6,8H,2-5,7H2,1H3

InChI Key

JTFYMMKMDXPADE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)CO

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches for 5 Amino 2 Methylpentan 1 Ol

Classical Synthetic Routes and Reaction Conditions

Classical syntheses for amino alcohols like 5-Amino-2-methylpentan-1-ol typically involve the formation of the carbon skeleton followed by the introduction and modification of functional groups. These routes often produce racemic mixtures and rely on robust, well-established reactions. A common strategy involves the reduction of a nitrogen-containing functional group, such as a nitrile, nitro, or azide (B81097) group, at the C5 position of a 2-methylpentanol derivative.

For instance, a plausible route could start from 2-methyl-5-hydroxypentanal. This precursor could undergo reductive amination, where the aldehyde is treated with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation, to form the target amino alcohol. Another approach involves the conversion of a 5-halo-2-methylpentan-1-ol intermediate. The halide can be displaced by an azide or cyanide group, followed by reduction to the primary amine.

The table below outlines hypothetical but chemically established classical routes.

Starting Material TypeKey TransformationTypical Reagents & ConditionsProduct
5-Oxo-2-methylpentanoic acid derivativeAmide formation, then reduction1. SOCl₂, NH₃2. LiAlH₄, THFRacemic this compound
5-Nitro-2-methylpentan-1-olNitro group reductionH₂, Pd/C, Ethanol or SnCl₂, HClRacemic this compound
2-Methylpenta-1,5-diolHydroxyl group conversion and amination1. TsCl, Pyridine2. NaI, Acetone3. NaN₃4. H₂, Pd/CRacemic this compound
3,4-Dihydro-x-methyl-2H-pyran derivativeHydration and Reductive Amination1. H₂O, Acid catalyst2. NH₃, H₂, Raney NickelRacemic this compound

This table is based on established chemical principles and analogous syntheses, such as the synthesis of 5-amino-1-pentanol (B144490) from 3,4-dihydro-2H-pyran. google.com

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C2 position necessitates stereoselective methods to produce enantiomerically pure (R)- or (S)-5-Amino-2-methylpentan-1-ol. Such compounds are valuable as chiral building blocks in the synthesis of more complex molecules. fishersci.com

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. rsc.org Widely used auxiliaries include Evans oxazolidinones and Oppolzer sultams. rsc.org

In a hypothetical synthesis of this compound, a precursor like 2-methylpentenoic acid could be coupled to a chiral auxiliary. The resulting adduct would then undergo a diastereoselective reaction, such as a conjugate addition of a nitrogen nucleophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid precursor, which can then be reduced to the target amino alcohol.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Asymmetric Hydrogenation: A powerful method involves the asymmetric hydrogenation of a corresponding enamine or imine precursor. For example, the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines can be achieved using a ruthenium catalyst with a simple achiral β-aminoalcohol ligand like 2-amino-2-methylpropan-1-ol, yielding chiral amines with high enantioselectivity. orgsyn.org

Asymmetric C-N Bond Formation: Modern methods facilitate the direct stereoselective formation of C-N bonds. For instance, a copper-catalyzed aminodealkenylation strategy has been used to synthesize the related compound (R)-5-amino-3-methylpentan-1-ol from (−)-β-citronellol. nih.gov This reaction involves the coupling of a terpene-derived alkene with phthalimide, followed by deprotection. nih.gov Such a strategy could potentially be adapted to create this compound from a suitable terpene or olefin precursor.

Catalytic SystemReaction TypeSubstrate TypeKey Features
[RuCl₂(p-cymene)]₂ / β-amino alcohol ligandAsymmetric Transfer HydrogenationN-sulfinylimineUses a simple, commercially available ligand; high enantiomeric excess. orgsyn.org
Pd(OAc)₂ / (R)-BINAPBuchwald-Hartwig CouplingAryl bromide and amineHighly efficient for C-N bond formation, though typically for aromatic systems, the principles can inform catalyst design. acs.org
CuCl / PhenanthrolineDeconstructive C-N CouplingAlkene and PhthalimideUtilizes readily available starting materials like terpenes to create chiral amino alcohols. nih.gov

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity under mild conditions.

Ketoreductases (KREDs): A key strategy for establishing the chiral alcohol at C2 is the asymmetric reduction of a ketone precursor, 5-amino-2-pentanone. Evolved ketoreductase enzymes are capable of selectively reducing one enantiomer of a racemic aldehyde, as demonstrated in the practical kinetic resolution of racemic 2-methylvaleraldehyde to produce (R)-2-methylpentanol. researchgate.net This leaves the unreacted (S)-aldehyde, which can be recycled. researchgate.net

Amine Dehydrogenases (AmDHs): To form the chiral amine center, biocatalytic reductive amination using Amine Dehydrogenases (AmDHs) is a promising approach. smolecule.com This method can convert a ketone precursor directly into a chiral amine with high conversion rates and enantioselectivity. smolecule.com

Lipases: Lipases can be used for the kinetic resolution of a racemic mixture of this compound through enantioselective acylation.

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization to ensure efficiency, cost-effectiveness, and safety.

Key optimization parameters for chemical processes include minimizing the loading of expensive catalysts (e.g., palladium), adjusting temperature and pressure to improve yield and reduce side reactions, and selecting appropriate, recyclable solvents. acs.org Telescoping, where multiple reaction steps are combined into a single pot without isolating intermediates, can significantly improve process efficiency, as demonstrated in syntheses yielding chiral aminotetralin drug compounds. acs.org

For biocatalytic routes, optimization focuses on maximizing volumetric productivity. researchgate.net This involves evolving enzymes for higher activity and stability, optimizing substrate and enzyme loading, and developing efficient cofactor recycling systems. researchgate.net The scale-up of a biocatalytic reduction of 2-methylvaleraldehyde, for example, required developing a scalable method to separate the desired alcohol product from the unreacted aldehyde starting material. researchgate.net

ConsiderationChemical SynthesisBiocatalytic Synthesis
Catalyst Minimize loading of precious metals (e.g., Pd, Ru); optimize ligand choice. acs.orgEnzyme evolution for higher productivity; optimize enzyme loading. researchgate.net
Reaction Conditions Temperature, pressure, concentration, reaction time.pH, temperature, substrate concentration, cofactor recycling.
Solvents Select for safety, low environmental impact, and ease of recovery.Primarily aqueous, may use co-solvents to improve substrate solubility. researchgate.net
Downstream Processing Efficient product isolation and purification (e.g., crystallization, distillation).Product extraction from aqueous media; separation from biomass/enzyme. researchgate.net
Efficiency Telescoping reaction steps to reduce unit operations. acs.orgWhole-cell vs. isolated enzyme; continuous vs. batch processing.

Impurity Profiling and Purification Methodologies for Synthetic this compound

Ensuring the purity of synthetic this compound is critical, particularly for its use in further synthesis. Impurity profiling involves identifying and quantifying byproducts generated during the reaction and workup.

Common impurities may include:

Unreacted starting materials or reagents.

Regioisomers, if a reaction could occur at other positions on the molecule.

Diastereomers or the undesired enantiomer from incomplete stereoselective control.

Byproducts from side reactions (e.g., over-oxidation or elimination).

Residual solvents.

A combination of analytical techniques is used for purity analysis. Gas Chromatography (GC) is effective for detecting volatile impurities, while High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase, is used to determine enantiomeric purity. google.com Nuclear Magnetic Resonance (NMR) spectroscopy helps identify structural impurities and confirm the final structure.

Purification methodologies must be tailored to the specific impurities present.

Distillation: Can be effective for separating the liquid product from non-volatile impurities or solvents with significantly different boiling points.

Crystallization: Often the most effective method for achieving high purity on a large scale. The compound can be converted to a crystalline salt, such as this compound hydrochloride, to facilitate purification. fluorochem.co.uksigmaaldrich.com

Chromatography: Preparative column chromatography is a powerful tool for separating closely related impurities, although it can be less economical for very large quantities.

Impurity TypeAnalytical MethodPurification Method
Starting Materials/Volatiles Gas Chromatography (GC)Distillation
Regioisomers/Structural Isomers NMR, GC-MS, LC-MSPreparative Chromatography, Fractional Distillation
Enantiomers/Diastereomers Chiral HPLCChiral Preparative HPLC, Diastereomeric Crystallization
Non-volatile byproducts HPLC, LC-MSDistillation, Crystallization
Inorganic Salts Titration, Ion ChromatographyAqueous wash, Filtration

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Methylpentan 1 Ol

Reactivity of the Amino Functional Group

The primary amino group in 5-Amino-2-methylpentan-1-ol is a nucleophilic center, making it susceptible to reaction with a range of electrophiles. Its reactivity is central to forming new carbon-nitrogen bonds.

Amidation and Acylation Reactions

The amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, and after deprotonation, the corresponding N-substituted amide is formed. chemistrysteps.comwikipedia.orgorganic-chemistry.org

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed when using acyl chlorides. chemistrysteps.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Table 1: Examples of Amidation/Acylation Reactions
Acylating AgentProduct NameChemical Structure of Product
Acetyl ChlorideN-(5-hydroxy-4-methylpentyl)acetamideCH₃C(O)NH(CH₂)₃CH(CH₃)CH₂OH
Benzoyl ChlorideN-(5-hydroxy-4-methylpentyl)benzamideC₆H₅C(O)NH(CH₂)₃CH(CH₃)CH₂OH
Acetic AnhydrideN-(5-hydroxy-4-methylpentyl)acetamideCH₃C(O)NH(CH₂)₃CH(CH₃)CH₂OH

Schiff Base Formation and Related Condensation Reactions

In the presence of aldehydes or ketones, the primary amine of this compound can undergo a condensation reaction to form an imine, commonly known as a Schiff base. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. libretexts.org This intermediate then dehydrates (loses a molecule of water) to yield the final imine product with a characteristic carbon-nitrogen double bond (C=N). organic-chemistry.org

The reaction is reversible and the equilibrium can often be driven towards the product by removing the water that is formed. Because the parent molecule contains both an amino and a hydroxyl group, there is a potential for the initial Schiff base to exist in equilibrium with a cyclic oxazolidine (B1195125) structure, particularly with aldehydes. reactionweb.io

Alkylation and Arylation Mechanisms

The nitrogen atom of this compound can be directly alkylated or arylated to form secondary or tertiary amines.

Alkylation: Direct N-alkylation can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine acts as the nucleophile. However, this method can be difficult to control, often leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is "hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde in situ, which then forms an imine with the amine that is subsequently reduced. libretexts.org

Arylation: The formation of an N-aryl bond is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method involves the use of a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. wikipedia.orgbyjus.com Alternative metal-free approaches using diaryliodonium salts have also been developed for the N-arylation of primary amines under mild conditions. missouri.edu

Reactivity of the Hydroxyl Functional Group

The primary hydroxyl group (-CH₂OH) is another key site of reactivity, enabling a different set of derivatization strategies through reactions characteristic of primary alcohols.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. To achieve higher yields, more reactive acylating agents like acyl chlorides or acid anhydrides are often used, typically in the presence of a base like pyridine. jk-sci.com

Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. alfa-chemistry.com For the synthesis of symmetrical ethers, acid-catalyzed dehydration of two molecules of the alcohol can be employed, though this method requires careful temperature control to avoid competing elimination reactions. chemistrysteps.com

Table 2: Examples of Esterification and Etherification Reactions
Reaction TypeReagentProduct NameChemical Structure of Product
EsterificationAcetic Acid / H⁺5-amino-2-methylpentyl acetateH₂N(CH₂)₃CH(CH₃)CH₂OC(O)CH₃
EsterificationPropionyl Chloride5-amino-2-methylpentyl propanoateH₂N(CH₂)₃CH(CH₃)CH₂OC(O)CH₂CH₃
Etherification1. NaH 2. Methyl Iodide5-methoxy-4-methylpentan-1-amineH₂N(CH₂)₃CH(CH₃)CH₂OCH₃
Etherification1. NaH 2. Benzyl Bromide5-(benzyloxy)-4-methylpentan-1-amineH₂N(CH₂)₃CH(CH₃)CH₂OCH₂C₆H₅

Oxidation and Reduction Transformations

Oxidation: The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Common reagents for this transformation include Pyridinium chlorochromate (PCC), the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and the Dess-Martin periodinane (DMP). chemistrysteps.comorganic-chemistry.orgorganic-chemistry.org These methods are highly effective for converting primary alcohols to aldehydes without further oxidation. wikipedia.orgresearchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. youtube.com Reagents such as potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones oxidation), are typically used for this complete oxidation. libretexts.orgwikipedia.org

Reduction (Deoxygenation): While the hydroxyl group is already in a reduced state, "reduction" in this context refers to its complete removal and replacement with a hydrogen atom, a process known as deoxygenation. This transformation is typically a multi-step process. A common strategy is the Barton-McCombie deoxygenation, where the alcohol is first converted into a thiocarbonyl derivative, such as a xanthate. nrochemistry.comalfa-chemistry.com This derivative then undergoes a radical-initiated reaction with a hydrogen atom source, like tributyltin hydride, to cleave the C-O bond and yield the corresponding alkane. alfa-chemistry.comlibretexts.org An alternative method involves converting the alcohol into a good leaving group, like a tosylate, which can then be displaced by a hydride ion (H⁻) from a strong reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.com

Cyclization Reactions and Heterocyclic Compound Formation Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The outcome of these reactions is largely dependent on the reaction conditions and the reagents employed.

One of the most probable cyclization reactions for this compound is the formation of a substituted piperidine (B6355638) ring. This can be achieved through an intramolecular nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, forming a primary carbocation at the C1 position. However, a more controlled approach would involve the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide. The amino group can then act as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form a six-membered ring. This process, known as an intramolecular N-alkylation, would yield 3-methylpiperidine.

Alternatively, oxidative cyclization methods can be employed. For instance, treatment with an oxidizing agent could convert the primary alcohol to an aldehyde. The amino group could then react with the in-situ generated aldehyde to form a cyclic imine (a dehydropiperidine derivative), which can be subsequently reduced to the corresponding substituted piperidine.

Another potential cyclization pathway involves the formation of a substituted 1,3-oxazinane. This can be achieved by reacting this compound with an aldehyde or ketone. The amino group would first react to form an imine, and the hydroxyl group could then attack the imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring.

The regioselectivity of these cyclization reactions is generally high due to the thermodynamic stability of the resulting six-membered rings. The presence of the methyl group at the 2-position can introduce stereochemical considerations, potentially leading to the formation of diastereomeric products depending on the reaction mechanism.

Below is a table summarizing potential heterocyclic products from the cyclization of this compound.

Starting MaterialReagents/ConditionsMajor Heterocyclic Product
This compound1. TsCl, Pyridine; 2. Base3-Methylpiperidine
This compoundPCC, then NaBH₃CN3-Methylpiperidine
This compoundFormaldehyde, Acid catalyst2-(Propan-2-yl)-1,3-oxazinane

Complexation Chemistry and Metal-Ligand Interactions of this compound

This compound possesses two potential donor atoms, the nitrogen of the amino group and the oxygen of the hydroxyl group, making it capable of acting as a ligand in coordination chemistry. It can coordinate to metal ions as a monodentate ligand, typically through the more Lewis basic amino group, or as a bidentate chelating ligand, forming a stable six-membered chelate ring.

As a bidentate ligand, this compound can coordinate to a metal center through both the nitrogen and oxygen atoms. The formation of a six-membered chelate ring is generally less favorable than the formation of five-membered rings, but numerous examples of stable six-membered chelates exist, particularly with transition metals. The stability of the resulting metal complex will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution, and the presence of other competing ligands.

The coordination of this compound to a metal ion would be expected to alter the spectroscopic properties of the ligand. For instance, in the infrared (IR) spectrum, the N-H and O-H stretching frequencies would likely shift to lower wavenumbers upon coordination. Similarly, in the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the amino and hydroxyl groups would be affected.

The stoichiometry of the resulting metal complexes can vary. For example, with a metal ion that favors an octahedral coordination geometry, such as Co(III) or Cr(III), it is conceivable that three molecules of this compound could coordinate to form a tris-chelate complex, [M(this compound)₃]ⁿ⁺. With metal ions that prefer square planar geometry, like Pt(II) or Pd(II), a bis-chelate complex, [M(this compound)₂]ⁿ⁺, might be formed.

The table below provides a hypothetical overview of the potential coordination behavior of this compound with various metal ions.

Metal IonPotential Coordination ModePossible Complex Stoichiometry (Ligand:Metal)Expected Geometry
Cu(II)Bidentate (N, O)2:1Distorted Octahedral (with solvent)
Ni(II)Bidentate (N, O)2:1 or 3:1Octahedral
Zn(II)Bidentate (N, O) or Monodentate (N)2:1Tetrahedral
Pt(II)Bidentate (N, O)2:1Square Planar
Fe(III)Bidentate (N, O)3:1Octahedral

Advanced Analytical Characterization Techniques for 5 Amino 2 Methylpentan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 5-Amino-2-methylpentan-1-ol, various NMR methods are employed to gain a complete structural and stereochemical understanding.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For instance, the protons of the hydroxymethyl group (-CH₂OH) at the C1 position are diastereotopic due to the adjacent chiral center at C2, and are expected to appear as distinct signals. The methyl group at C2 would appear as a singlet, while the methylene protons along the carbon chain would show complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached functional groups (hydroxyl and amino groups), leading to a predictable downfield shift for carbons C1 and C5.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H on -OHVariableSinglet (broad)1H
H₂ on C1~3.4 - 3.6Multiplet2H
H on C2~1.5 - 1.7Multiplet1H
H₃ on C2-CH₃~0.9Doublet3H
H₂ on C3~1.2 - 1.4Multiplet2H
H₂ on C4~1.4 - 1.6Multiplet2H
H₂ on C5~2.7 - 2.9Multiplet2H
H₂ on -NH₂VariableSinglet (broad)2H

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CH₂OH)~68
C2 (-CH(CH₃)-)~35
C2-CH₃~16
C3 (-CH₂-)~30
C4 (-CH₂-)~25
C5 (-CH₂NH₂)~42

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning the complex spin systems and confirming the connectivity within the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would appear between the protons on C1 and the proton on C2, the proton on C2 and the protons on C3, and so on, confirming the carbon backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu The HSQC spectrum provides a direct link between a proton and the carbon it is bonded to, which is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. columbia.edu Each CH, CH₂, and CH₃ group in the molecule would produce a correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. columbia.edulibretexts.orgceitec.cz This is particularly useful for identifying quaternary carbons and for piecing together different spin systems within a molecule. libretexts.orgnih.gov For example, the protons of the methyl group at C2 would show a correlation to the C1, C2, and C3 carbons, confirming the position of the methyl group.

Together, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for analyzing mixtures without the need for physical separation. ucsb.edumanchester.ac.uk It separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ucsb.edumanchester.ac.ukapm.ac.cn

In the context of this compound, DOSY can be used to:

Assess sample purity: It can distinguish the signals of the target compound from those of impurities or residual solvents.

Analyze reaction mixtures: During the synthesis of derivatives of this compound, DOSY can be used to monitor the progress of the reaction by separating the signals of reactants, intermediates, and products.

Separate isomers: In cases where a synthetic procedure might yield structural isomers, DOSY can often resolve their individual NMR spectra, as isomers with different shapes may have different diffusion coefficients. manchester.ac.uk

Chiral NMR and Enantiomeric Excess Determination Methods

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy offers several methods for this purpose by converting the enantiomers into diastereomers, which have distinct NMR spectra.

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. The integration of the distinct signals for each diastereomer in the ¹H or other relevant NMR spectra allows for the calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govfrontiersin.orgfrontiersin.org This interaction leads to a separation of the NMR signals for the two enantiomers, allowing for the determination of their ratio. nih.govfrontiersin.orgfrontiersin.org Various types of CSAs, such as those based on BINOL-amino alcohols, have been developed for the analysis of chiral amino alcohols. frontiersin.orgfrontiersin.org The choice of CSA is critical and often requires screening to find one that provides sufficient signal separation for accurate quantification. nih.govacs.org The use of these agents introduces undergraduate students to the concepts of enantiomeric excess and the spectroscopic properties of stereoisomers. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino alcohols. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form [M+H]⁺ ions, with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight of this compound.

By increasing the energy in the mass spectrometer (e.g., through collision-induced dissociation in tandem MS), controlled fragmentation of the protonated molecule can be induced. The fragmentation pattern provides valuable structural information. For protonated amino alcohols, common fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): This is a characteristic fragmentation for primary amines.

Loss of water (H₂O): The hydroxyl group can be readily eliminated as a neutral water molecule.

Cleavage of the carbon-carbon bonds: Fragmentation of the carbon backbone can also occur, providing further clues about the molecular structure.

The analysis of these fragment ions allows for the confirmation of the structure of this compound and can be used to distinguish it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For amino alcohols like this compound, which are polar and have low volatility, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common two-step derivatization procedure involves:

Esterification: The hydroxyl group is converted to an ester, often a methyl ester, by reacting the compound with an agent like 2 M HCl in methanol. nih.gov

Acylation: The amino group is acylated using reagents such as perfluorinated organic anhydrides, for instance, pentafluoropropionic anhydride (PFPA). researchgate.netnih.gov

This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. The derivatized compound is then introduced into the GC, where it is separated from other components on a capillary column before entering the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. The fragmentation pattern of the carbon backbone would be influenced by the methyl group at the C2 position, leading to characteristic ions. For instance, the mass spectrum of the related compound 2-methylpentane shows a prominent base peak at m/z 43, corresponding to the isopropyl cation. acs.org

For quantitative analysis, stable-isotope-labeled internal standards, such as deuterated methyl esters (d3Me), can be prepared in situ and added to the sample. This approach, known as stable-isotope dilution analysis, provides high accuracy and precision by correcting for variations during sample preparation and analysis. researchgate.netossila.com

Table 1: Common GC-MS Derivatization and Analysis Parameters for Amino Alcohols
ParameterDescriptionExample/Common Choice
Derivatization Reagents Chemicals used to increase volatility and thermal stability.Esterification: HCl in Methanol (CH₃OH). Acylation: Pentafluoropropionic anhydride (PFPA). researchgate.netnih.gov
GC Column Type The stationary phase used for separation.Low- to medium-polarity columns, such as those with methylpolysiloxane or methyl 5% phenylpolysiloxane phases. study.com
Injection Mode Method of sample introduction into the GC.Splitless injection is often used for trace analysis. researchgate.net
Ionization Mode Method used to ionize the sample in the mass spectrometer.Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
Internal Standard A labeled compound added for accurate quantification.Deuterated methyl esters (e.g., d3Me-derivatives). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound (C₆H₁₅NO), HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion (e.g., [M+H]⁺). This capability is crucial for distinguishing between isomers or other compounds with the same nominal mass but different elemental formulas.

Coupled with techniques like ion mobility spectrometry, HRMS can also provide information on the three-dimensional structure of an ion through the determination of its collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound hydrochloride have been calculated, providing a theoretical basis for experimental verification. nih.gov

Table 2: Predicted HRMS Data for this compound Adducts nih.gov
Adduct IonPredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺118.12264127.8
[M+Na]⁺140.10458133.5
[M+K]⁺156.07852132.9
[M+NH₄]⁺135.14919149.2
[M-H]⁻116.10809126.1

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine (-NH₂) and primary alcohol (-OH) functionalities, as well as its aliphatic carbon framework.

By examining the spectra of structurally similar compounds like 5-aminopentan-1-ol and 2-methyl-1-pentanol, the expected IR features for this compound can be predicted. ibs.re.kr

Key expected absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

C-H Stretch: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the stretching of sp³ hybridized C-H bonds in the pentyl chain and methyl group.

N-H Bend: A medium to strong band around 1590-1650 cm⁻¹ from the scissoring motion of the primary amine group.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.

C-N Stretch: A medium band typically found in the 1020-1250 cm⁻¹ range.

Table 3: Predicted Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch (H-bonded)3200 - 3600Strong, Broad
Amine (N-H)Symmetric/Asymmetric Stretch3300 - 3500Medium, Sharp (often two peaks)
Alkyl (C-H)Stretch2850 - 2960Strong, Sharp
Amine (N-H)Bend (Scissoring)1590 - 1650Medium to Strong
Alcohol (C-O)Stretch1000 - 1260Strong
Amine (C-N)Stretch1020 - 1250Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between molecular orbitals. The utility of this technique is dependent on the presence of a chromophore—a part of a molecule with conjugated π-systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions in the 200-800 nm range. nih.govibs.re.kr

Simple aliphatic amino alcohols like this compound lack a conventional chromophore. The only electronic transitions available are high-energy σ→σ* and n→σ* transitions, which occur at wavelengths below 200 nm in the vacuum UV region. Consequently, the compound is transparent in the standard UV-Vis range and does not produce a useful spectrum for direct characterization.

However, UV-Vis spectroscopy can be employed indirectly. The concentration of this compound in a solution can be determined after reacting it with a derivatizing agent that contains a strong chromophore. For example, aliphatic amines can be reacted with 4-chloro-7-nitrobenzofurazan (chloro-NBD) to form a colored product with a strong absorbance maximum that can be quantified with a UV-Vis detector, often following chromatographic separation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. While this compound is not itself paramagnetic, it can act as a ligand, forming coordination complexes with paramagnetic metal ions.

The amino and hydroxyl groups of this compound can chelate to metal centers like copper(II) or manganese(II). EPR spectroscopy of such a complex can provide detailed information about the electronic structure and coordination environment of the metal ion. Analysis of the EPR spectrum, including the g-factor and hyperfine coupling constants, can reveal:

The oxidation state of the metal ion.

The number and type of atoms directly coordinated to the metal.

The symmetry of the ligand field around the metal center.

This makes EPR a powerful tool for studying the interactions between this compound or its derivatives and paramagnetic metal ions in various chemical and biological systems.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method for this compound depends on the analytical goal, such as purification, quantification, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reverse-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of the compound can be modulated by adjusting the mobile phase composition and pH.

Chiral Chromatography: this compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. Chiral chromatography is specifically designed to separate these enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For example, CSPs based on cellulose derivatives or ligand-exchange phases can be effective for resolving chiral amino acids and related compounds. This separation is critical in pharmaceutical contexts where the biological activity of enantiomers can differ significantly.

Table 4: Chromatographic Methods for the Analysis of this compound
TechniqueStationary Phase PrincipleMobile Phase ExamplePrimary Application
Reverse-Phase HPLC Nonpolar (e.g., C18)Water/Acetonitrile or Water/Methanol mixture, often with an acid modifier like formic acid.Purity assessment, quantification, and purification.
Chiral HPLC Chiral Selector (e.g., cellulose derivative, ligand-exchange).Varies with CSP; often hydro-organic eluents with additives like copper(II) ions for ligand exchange.Separation and quantification of enantiomers.
Gas Chromatography (GC) Varies by polarity (e.g., methylpolysiloxane). study.comInert carrier gas (e.g., Helium, Nitrogen).Analysis of volatile derivatives for identification and quantification (as GC-MS).

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of amino alcohols like this compound. Given the chiral nature of this compound, Chiral HPLC is indispensable for separating its enantiomers.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). oup.com These phases create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. sigmaaldrich.comsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric resolution. yakhak.org

Mobile phases in chiral HPLC often consist of a non-polar solvent like hexane mixed with an alcohol such as 2-propanol or ethanol. yakhak.org The composition of the mobile phase can be adjusted to optimize the separation. sigmaaldrich.com Detection is commonly performed using UV or fluorescence detectors, the latter being particularly sensitive, especially after derivatization with a fluorogenic agent. yakhak.orgresearchgate.net

Table 1: Representative Chiral HPLC Method for Amino Alcohol Separation

ParameterCondition
ColumnChiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane / 2-Propanol / Triethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, amino alcohols like this compound are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comnih.gov

Derivatization involves chemically modifying the analyte to replace active hydrogens in the amino and hydroxyl groups with nonpolar moieties. sigmaaldrich.com Common derivatization procedures for amino alcohols include acylation and esterification using reagents like perfluorinated anhydrides (e.g., trifluoroacetic anhydride) in combination with perfluorinated alcohols. nih.govd-nb.info This process converts the amino alcohol into a more volatile ester derivative suitable for GC analysis. nih.gov

For the separation of enantiomers by GC, a chiral stationary phase is required. nih.gov Chiral capillary columns, such as those coated with cyclodextrin derivatives or Chirasil-Val, are frequently used. nih.govnih.gov These columns provide a chiral environment that allows for the differential interaction and separation of the derivatized enantiomers. The separated components are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). gcms.cz

Table 2: Typical GC Conditions for Derivatized Amino Alcohol Analysis

ParameterCondition
ColumnChirasil-L-Val Capillary Column
Dimensions25 m x 0.25 mm ID
Carrier GasHelium at 1.0 mL/min
Injector Temperature250 °C
Oven ProgramInitial 60 °C, ramp at 5 °C/min to 200 °C
DetectorFlame Ionization Detector (FID) at 270 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential hybrid technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is exceptionally well-suited for determining the purity of this compound and for identifying and characterizing any process-related impurities or degradation products. semanticscholar.orgresearchgate.net

In a typical LC-MS workflow, the sample is first separated on a reverse-phase HPLC column (e.g., C18). nih.govnih.gov The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino alcohols, as it can generate protonated molecular ions [M+H]⁺ with minimal fragmentation.

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the confirmation of the molecular weight of the parent compound and the detection of any impurities. semanticscholar.org For structural elucidation of unknown impurities or degradation products, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information for identifying the unknown compound. semanticscholar.orgresearchgate.net This approach is critical in forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat to identify potential degradation pathways. semanticscholar.org

Table 3: Representative LC-MS Parameters for Impurity Profiling

ParameterCondition
LC System
ColumnC18 Reverse-Phase (150 mm x 2.1 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate0.3 mL/min
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeFull Scan (m/z 50-500) and Product Ion Scan (MS/MS)
Capillary Voltage3.5 kV

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid crystalline state. wikipedia.orgnih.gov This technique is unparalleled in its ability to establish the absolute configuration of chiral centers, making it invaluable for the characterization of enantiomerically pure derivatives of this compound. acs.orgnih.gov

For chiral molecules, specialized techniques involving anomalous dispersion can be used to unambiguously determine the absolute stereochemistry (R/S configuration) of each chiral center. mdpi.com The structural data obtained from X-ray crystallography is fundamental for understanding the molecule's shape and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov

Applications of 5 Amino 2 Methylpentan 1 Ol in Contemporary Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

5-Amino-2-methylpentan-1-ol possesses a chiral center at the second carbon atom, making it a valuable building block in asymmetric synthesis. The presence of both an amino and a hydroxyl group on a chiral scaffold allows for the construction of enantiomerically pure molecules. The stereochemistry of this bifunctional molecule can be exploited to induce chirality in target molecules, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds where enantiomeric purity is paramount.

The utility of similar amino alcohols as chiral auxiliaries or as precursors to chiral ligands is well-documented. For instance, the balance between steric bulk, provided by the methyl group, and the flexibility of the carbon chain in such compounds can enhance their effectiveness in chiral synthesis or as ligands in catalytic systems . While specific, widely-published examples for this compound are not abundant, its structural motifs are analogous to other chiral amino alcohols that have been successfully employed in asymmetric transformations.

Utility in the Synthesis of Complex Organic Molecules

As a bifunctional compound, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. The primary amine can undergo a variety of reactions, such as N-alkylation, acylation, and Schiff base formation, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification. This dual reactivity allows for its incorporation into a wide array of molecular architectures.

For example, related amino alcohols are utilized as intermediates in the preparation of pharmaceuticals and agrochemicals, where their specific structure contributes to the biological activity of the final product . The unique arrangement of functional groups in this compound allows for the design of bioactive compounds with specific pharmacological properties .

Development of Ligands for Catalytic Systems

The amino and hydroxyl groups of this compound are capable of coordinating to metal centers, making it a suitable candidate for the development of ligands for catalytic systems. Chiral amino alcohol-derived ligands have been shown to be effective in a variety of metal-catalyzed reactions, including asymmetric additions to carbonyls and imines.

While research on ligands derived specifically from this compound is not extensively reported, the principle is well-established with analogous compounds. For example, chiral amino alcohol ligands anchored to polymer supports have demonstrated high catalytic activity in the enantioselective addition of organozinc reagents to aldehydes nih.gov. The stereoelectronic properties of ligands derived from this compound could be fine-tuned by derivatizing the amino and hydroxyl groups, potentially leading to highly efficient and selective catalysts.

Incorporation into Polymeric Materials and Functional Coatings

The bifunctionality of this compound makes it a suitable monomer for the synthesis of various polymeric materials. The amino and hydroxyl groups can participate in polymerization reactions, such as the formation of poly(β-amino ester)s, which are a class of biodegradable polymers with applications in gene delivery mdpi.comnih.gov.

Research on the closely related 5-amino-1-pentanol (B144490) has demonstrated its use in the synthesis of linear and branched poly(β-amino ester)s mdpi.comnih.gov. The incorporation of this compound would introduce a methyl group into the polymer backbone, which could influence the material's physical and biological properties, such as its hydrophobicity, degradation rate, and interaction with biological membranes. These polymers can form nanoparticles that encapsulate and deliver genetic material like DNA and siRNA mdpi.comnih.govrsc.org.

The general class of amino alcohols is also used as emulsifying agents and in the formulation of paints and coatings chemicalbook.com. The presence of both a polar amino group and a hydroxyl group can contribute to the stability and performance of these formulations.

Polymer Synthesis Application
Monomer 5-Amino-1-pentanol (structural analog)
Co-monomer 1,4-butanediol diacrylate
Polymer Type Poly(β-amino ester)
Application Gene transfection, biodegradable nanoparticles

Application as an Intermediate in Fine Chemical Synthesis

This compound is a valuable intermediate in the synthesis of fine chemicals. Its ability to undergo a variety of chemical transformations makes it a versatile building block for creating a diverse range of products. For instance, the intramolecular cyclization of related amino alcohols can lead to the formation of heterocyclic compounds like piperidines, which are common scaffolds in many pharmaceuticals chemicalbook.comsigmaaldrich.com.

The synthesis of various specialty chemicals can utilize this compound as a starting material. Its structural features, including the branched methyl group, can impart specific properties to the final products.

Reaction Type Functional Group Involved Potential Products
N-AcylationAminoAmides
N-AlkylationAminoSecondary/Tertiary Amines
EsterificationHydroxylEsters
OxidationHydroxylAldehydes, Carboxylic Acids
Intramolecular CyclizationAmino and HydroxylSubstituted Piperidines

Computational and Theoretical Investigations of 5 Amino 2 Methylpentan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule.

The first step in the computational analysis of 5-Amino-2-methylpentan-1-ol involves optimizing its molecular geometry to find the lowest energy arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Methods like Hartree-Fock (HF) and DFT, often using basis sets such as 6-31G** or 6-311++G**, are employed for this purpose. nih.govresearchgate.net

The electronic structure analysis that follows geometry optimization provides critical information about the molecule's reactivity and properties. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would visually identify the electron-rich regions (like the nitrogen and oxygen atoms) and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C6H15NO uni.lu
Molecular Weight 117.19 g/mol chembk.commedchemexpress.com
XlogP (predicted) 0.1 uni.lu
Polar Surface Area (PSA) 46.25 Ų chemscene.com
Hydrogen Bond Donor Count 2 chemscene.com
Hydrogen Bond Acceptor Count 2 chemscene.com

This table presents data derived from computational models and databases.

Due to the presence of four rotatable single bonds, this compound can exist in numerous conformations. molinstincts.com Conformational analysis is a computational study to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities. By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped.

The most stable conformers correspond to the local minima on this surface. These studies are vital as the biological activity and physical properties of a flexible molecule are often determined by the population of its low-energy conformers. Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups is expected to play a significant role in stabilizing certain conformations. DFT calculations, for example using the B3LYP functional, can accurately predict the geometries and relative energies of these conformers.

Table 2: Illustrative Conformational Stability of this compound

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kJ/mol) Intramolecular H-Bond
1 (Global Minimum) ~60° (gauche) 0.00 Yes (O-H···N)
2 ~180° (anti) +5.2 No

This table is illustrative and represents the type of data that would be generated from a conformational analysis study. The values are hypothetical.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov

Similarly, the magnetic shielding tensors for each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic excitations and predict UV-Visible absorption spectra. Other properties, such as the predicted collision cross section (CCS) for ion mobility mass spectrometry, can also be computed. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 118.12264 127.8
[M+Na]⁺ 140.10458 133.5
[M-H]⁻ 116.10809 126.1
[M+K]⁺ 156.07852 132.9

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its time-dependent behavior, including its interactions with other molecules like receptors or solvents. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time.

To investigate how this compound might interact with a biological target, such as a receptor or enzyme, molecular docking and MD simulations are employed. biorxiv.org Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotechrep.ir This initial docked pose can then be used as the starting point for MD simulations.

MD simulations of the ligand-receptor complex, often lasting for nanoseconds to microseconds, reveal the stability of the binding pose and the key intermolecular interactions that maintain it. mdpi.combohrium.com For this compound, the primary alcohol and primary amine groups are expected to be key pharmacophoric features, capable of forming strong hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) in a receptor's binding pocket. researchgate.net The methyl group and hydrocarbon backbone can participate in weaker van der Waals and hydrophobic interactions. These simulations can provide insights into the structural basis of the molecule's potential biological activity. plos.org

Table 4: Potential Intermolecular Interactions in a Ligand-Receptor Complex

Interaction Type Functional Group (Ligand) Potential Interacting Residues (Receptor)
Hydrogen Bond (Donor) -OH, -NH₂ Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond (Acceptor) -OH, -NH₂ Gln, Asn, His, Main-chain N-H
Hydrophobic -CH₃, -CH₂-, -CH- Ala, Val, Leu, Ile, Phe, Pro

This table is illustrative, showing the general types of interactions that this compound could form within a protein binding site.

The behavior of this compound in a solvent, particularly water, is crucial for understanding its solubility and how it behaves in a biological environment. MD simulations are the primary tool for studying solvation at a molecular level. acs.org In these simulations, a single molecule of the solute is placed in a box filled with explicit solvent molecules (e.g., TIP3P or SPC/E water models).

The simulation trajectory can be analyzed to calculate various properties, including the radial distribution function (RDF) around the solute's functional groups, which shows the structuring of solvent molecules. The dynamics of hydrogen bonds between the solute's -OH and -NH₂ groups and surrounding water molecules can be quantified, revealing their average number and lifetime. scribd.com Furthermore, advanced techniques like umbrella sampling or thermodynamic integration can be used with MD to calculate the free energy of solvation, a key determinant of solubility. acs.orgresearchgate.net

Reaction Mechanism Elucidation Through Computational Methods

Computational analyses are instrumental in mapping the intricate steps of a reaction. For instance, investigations into the reactions of β-amino alcohols with reagents like thionyl chloride have demonstrated the power of these methods. cdnsciencepub.com In such studies, the potential energy surface (PES) is mapped to identify the most energetically favorable reaction pathway. cdnsciencepub.comacs.org This involves calculating the geometries and energies of reactants, transition states, intermediates, and products.

A notable computational study on the reaction of N-(2-phenylamino)ethanol with thionyl chloride revealed that the initial interaction involves a close association between the nitrogen atom of the amino alcohol and the sulfur atom of thionyl chloride in the ground state. cdnsciencepub.com The elucidation of the reaction pathway showed that the formation of different products can be mechanistically delineated. For example, one pathway leads to the formation of 1,2,3-oxathiazolidine-2-oxide, while another, involving the attack of the alcohol's oxygen on the sulfur atom, results in the formation of 1-chloro-(2-phenylamino)ethane after the elimination of hydrogen chloride. cdnsciencepub.com

StepDescriptionKey Finding
Ground State Initial reactant geometry calculation.Close association of the amino alcohol's nitrogen with the thionyl chloride's sulfur atom. cdnsciencepub.com
PES Scan The nitrogen atom is moved progressively closer to the sulfur atom to map the energy landscape. cdnsciencepub.comIdentifies the lowest energy path from reactants to products.
Transition State 1 A structure where the oxygen of the amino alcohol attacks the sulfur of thionyl chloride is identified. cdnsciencepub.comRepresents the energy barrier for this specific mechanistic step.
Intermediate Formation Formation of an intermediate species following the initial attack.A transient species along the reaction coordinate.
HCl Elimination The final step involves the elimination of a hydrogen chloride molecule. cdnsciencepub.comLeads to the formation of the final chlorinated product.
Final Product The calculated end product of this specific pathway.1-chloro-(2-phenylamino)ethane. cdnsciencepub.com

Furthermore, computational studies using DFT have been crucial in understanding radical-based reactions for the synthesis of γ-amino alcohols, which share the 1,3-amino alcohol motif with this compound. nih.govacs.org In a study on the synthesis of γ-amino alcohols from alkenes via energy transfer photocatalysis, DFT calculations supported a radical chain propagation mechanism. nih.govacs.org The calculations showed that N–O and C–O bond cleavage occurs in the triplet state of a bifunctional reagent, which is accessed through energy transfer from an excited iridium-based photocatalyst. nih.govacs.org

These computational models can quantify the energy barriers for key steps, such as the homolysis of the N-O bond to generate radical intermediates. This provides a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. nih.gov

ParameterValue (kcal·mol⁻¹)Significance
Triplet State Energy of Reagent 47.6Energy required to access the reactive excited state via energy transfer. nih.govacs.org
Energy Barrier for Bond Cleavage (ΔΔG‡rel) 5.1A small barrier indicating the feasibility of generating the radical intermediates. nih.govacs.org
Energy Release from CO₂ Loss -33.7Spontaneous and favorable release of carbon dioxide, driving the reaction forward. nih.gov

These examples underscore the capability of computational methods to dissect complex reaction mechanisms for amino alcohols. By calculating the energies of various species and the barriers between them, researchers can predict the most likely reaction outcomes and understand the subtle factors that control product formation. cdnsciencepub.comacs.org Such theoretical frameworks are invaluable for designing new synthetic routes and for predicting the chemical behavior of compounds like this compound.

Biochemical and Biological Research Perspectives on 5 Amino 2 Methylpentan 1 Ol

Molecular Interaction Studies with Biological Macromolecules

The bifunctional nature of 5-Amino-2-methylpentan-1-ol, possessing both a hydrogen bond donor and acceptor in its hydroxyl group and a hydrogen bond donor in its primary amino group, suggests its potential to interact with a variety of biological macromolecules.

Hydrogen Bonding Networks

The primary amine (-NH2) and primary alcohol (-OH) groups of this compound are capable of forming multiple hydrogen bonds. fiveable.menih.gov These interactions are fundamental to the structure and function of proteins and nucleic acids. nih.gov The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. This dual capability could enable this compound to participate in complex hydrogen-bonding networks within the active or binding sites of proteins. fiveable.menih.gov The spatial arrangement of these functional groups, influenced by the flexible pentyl chain, would determine the specificity and geometry of these interactions. Intramolecular hydrogen bonding between the amino and hydroxyl groups is also a possibility, which could influence the molecule's conformation and its interactions with macromolecules. fiveable.me

Enzymatic Reaction Participation and Modulation Studies (e.g., enzyme activity assays)

Amino alcohols are known to be substrates for various enzymes and can also act as modulators of enzyme activity. nih.govnih.govjove.com Given its structure, this compound could theoretically participate in several types of enzymatic reactions. For instance, amino alcohol dehydrogenases could catalyze the oxidation of the hydroxyl group, while aminotransferases could potentially act on the amino group. The presence of the methyl group near the alcohol may influence the substrate specificity and reaction kinetics of such enzymes.

Furthermore, amino alcohols can sometimes act as enzyme inhibitors. Depending on its structure and how it fits into an enzyme's active site, this compound could potentially compete with the natural substrate, or bind to an allosteric site to modulate the enzyme's activity. Enzyme activity assays would be essential to determine if this compound has any significant inhibitory or activating effects on various classes of enzymes.

Biochemical Pathway Interrogations (e.g., branched-chain amino acid pathways)

The structural similarity of this compound to branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine, particularly due to its branched methyl group, suggests a potential for interaction with BCAA metabolic pathways. nih.gov Enzymes involved in the catabolism of BCAAs, such as branched-chain amino acid aminotransferases (BCATs) and branched-chain α-keto acid dehydrogenase (BCKD) complex, could potentially recognize this compound as a substrate or inhibitor. nih.govresearchgate.net

Interaction with these pathways could have several consequences. If it acts as a substrate for BCAT, it could be converted into an α-keto alcohol. researchgate.net If it inhibits these enzymes, it could lead to an accumulation of BCAAs and their keto-acid derivatives, which has been implicated in various metabolic states. nih.gov Isotopic labeling studies could trace the metabolic fate of this compound and clarify its potential involvement in BCAA or other amino acid metabolic pathways.

In Vitro Cellular Studies (excluding human clinical trials)

Preliminary investigations into the biological effects of novel compounds often begin with in vitro cellular studies. Such studies could elucidate the potential cytotoxicity, cellular uptake, and mechanism of action of this compound. Research on other amino alcohols has demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines. nih.govnih.govresearchgate.net

Standard cytotoxicity assays, such as the MTT or LDH release assays, could be performed on various cell lines to determine the concentration-dependent effects of this compound on cell viability. Further studies could then explore its effects on specific cellular processes like proliferation, apoptosis, and cell signaling. For example, some amino alcohols have been shown to influence xenobiotic cell signaling pathways. depauw.edu

Environmental Fate and Degradation Mechanisms of 5 Amino 2 Methylpentan 1 Ol

Oxidative Degradation Pathways and Reaction Kinetics

The primary oxidative degradation pathway for compounds like 2-Amino-2-methyl-1-propanol (AMP) in the atmosphere is initiated by reactions with hydroxyl (OH) radicals. researchgate.netnih.govresearchgate.net This process, known as photo-oxidation, is critical in determining the atmospheric lifetime of the compound.

The reaction proceeds via hydrogen abstraction, where an OH radical removes a hydrogen atom from the amine molecule. researchgate.netnih.gov Theoretical calculations and experimental studies on AMP predict that this abstraction can occur at several sites on the molecule, with varying probabilities. The most favorable site for hydrogen abstraction in AMP is the -CH₂- group, accounting for over 70% of the initial reactions. researchgate.netnih.govresearchgate.net Abstraction from the -NH₂ group (5–20%) and the -CH₃ groups (5–10%) also occurs, while abstraction from the -OH group is considered negligible under typical atmospheric conditions. researchgate.netresearchgate.net

ParameterValueConditions
Experimental Rate Coefficient (kexp) (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹300 ± 2 K
Theoretical Rate Coefficient (k(T)) 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹200-400 K

This interactive table summarizes the reaction kinetics of 2-Amino-2-methyl-1-propanol (AMP) with OH radicals. researchgate.netnih.govresearchgate.net

Based on these kinetics, the atmospheric lifetime of AMP is estimated to be around 10 hours, indicating a relatively rapid degradation process. researchgate.net In industrial settings, such as CO₂ capture facilities, oxidative degradation is also a significant concern, where the presence of oxygen at elevated temperatures can lead to solvent loss. usn.nocore.ac.ukresearchgate.net Studies have shown that the rate of oxidative degradation for AMP in aqueous solutions is influenced by temperature and the concentration of dissolved gases like O₂ and CO₂. usn.nocore.ac.uk

Identification and Characterization of Degradation Products

The oxidative degradation of 2-Amino-2-methyl-1-propanol (AMP) results in the formation of various smaller, more oxidized compounds. The specific products formed depend on the degradation pathway (e.g., atmospheric photo-oxidation vs. thermal-oxidative degradation in a solvent).

In atmospheric systems, the OH-initiated oxidation of AMP leads to a range of gas-phase products. The major product identified is 2-amino-2-methylpropanal. nih.govwhiterose.ac.uk Several minor primary products are also formed.

For degradation within aqueous solutions used in industrial processes like CO₂ capture, a different set of primary degradation products has been identified through methods such as gas chromatography–mass spectrometry (GC-MS). usn.nocore.ac.ukresearchgate.net

Degradation EnvironmentMajor ProductsMinor Products
Atmospheric Photo-oxidation 2-amino-2-methylpropanalPropan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, 2-methyl-2-(nitroamino)-1-propanol (B587109) (a nitramine)
Aqueous Oxidative Degradation (CO₂ Capture Solvents) Acetone, 4,4-dimethyl-2-oxazolidinone, Formate2,4-Lutidine, Acetone oxime, 4,4-dimethyl-1,3-oxazolidine

This interactive table lists the identified degradation products of 2-Amino-2-methyl-1-propanol (AMP) in different environmental and industrial contexts. nih.govusn.nocore.ac.ukresearchgate.netwhiterose.ac.uk

Notably, in atmospheric studies, there has been no experimental evidence of nitrosamine (B1359907) formation from AMP degradation, although nitramines have been detected as minor products. nih.govwhiterose.ac.uk

Biological Degradation and Biodegradation Potentials

Studies on 2-Amino-2-methyl-1-propanol (AMP) have shown that it is readily biodegradable. epa.gov In a standard Manometric Respirometry Test (OECD Guideline 301 F) using non-adapted activated sludge, AMP achieved 89.3% biodegradation within 28 days. epa.gov This classification as "readily biodegradable" suggests that if released into environments with active microbial populations, such as wastewater treatment plants or soil, it is expected to be broken down and not persist. epa.gov

Broader studies on various alkanolamines have provided general rules regarding their susceptibility to microbial degradation. The rate of biodegradation often follows the order: primary > secondary > tertiary > sterically hindered alkanolamines. researchgate.net While AMP is a sterically hindered primary amine, its demonstrated ready biodegradability indicates that this hindrance does not prevent microbial breakdown. researchgate.netepa.gov Research has also shown that short-chain aliphatic amines generally have a low potential to cause ecological harm due to their low exposure potential and biodegradability. canada.cacanada.ca

In contrast, compounds with more complex structures, such as tertiary amines or those with quaternary carbons, tend to be more resistant to biodegradation. researchgate.net

Fate in Aqueous and Atmospheric Systems (e.g., CO₂ capture solvents)

As a solvent component in CO₂ capture technologies, 2-Amino-2-methyl-1-propanol (AMP) is subject to both thermal and oxidative degradation within the aqueous system. usn.nocore.ac.uk

Aqueous Systems (CO₂ Capture): In the high-temperature, CO₂-rich environment of the stripper unit in a capture plant, thermal degradation can occur. For AMP, this can lead to the formation of cyclic compounds like 4,4-dimethyl-2-oxazolidinone. usn.nocore.ac.ukresearchgate.net The rate of this degradation is influenced by temperature and CO₂ loading. core.ac.uk Oxidative degradation, driven by the presence of oxygen in the flue gas, also contributes significantly to solvent loss. usn.nocore.ac.uk The degradation rate increases with higher temperatures and oxygen partial pressures. researchgate.net The degradation of AMP in these systems leads to solvent loss and the formation of corrosive byproducts, which can impact the operational efficiency of the capture plant. researchgate.netcore.ac.uksemanticscholar.org

Atmospheric Systems: If released into the atmosphere from industrial facilities, the fate of AMP is governed by rapid photo-oxidation, as detailed in section 7.1. Its estimated atmospheric lifetime of approximately 10 hours ensures that it does not persist in the air or undergo long-range transport. researchgate.net The degradation products, such as aldehydes and imines, will themselves undergo further atmospheric reactions. nih.gov The release of amines like AMP into the atmosphere is a concern due to their potential to form secondary organic aerosols and harmful nitrogenous compounds like nitramines. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for 5 Amino 2 Methylpentan 1 Ol

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes to 5-Amino-2-methylpentan-1-ol and its derivatives is a key area of ongoing research. Current industrial production often relies on multi-step processes that can be resource-intensive. Future methodologies are focusing on greener and more sustainable approaches.

One promising avenue is the use of biocatalysis. Engineered enzymes and whole-cell systems offer the potential for highly selective and efficient synthesis under mild reaction conditions, reducing energy consumption and waste generation. For instance, the microbial synthesis of aminodiols using engineered Streptomyces albus strains showcases the power of metabolic engineering to produce complex molecules.

Another area of active investigation is the development of novel catalytic systems for amination and reduction reactions. For example, ammonia-borane complexes have been shown to facilitate the reductive amination of related ketone precursors with high yields. The exploration of earth-abundant metal catalysts is also gaining traction as a more sustainable alternative to precious metal catalysts. researchgate.net

Key research objectives in this area include:

Utilizing renewable feedstocks as starting materials to reduce reliance on petrochemicals.

Implementing flow chemistry techniques for safer, more scalable, and continuous production.

Novel Catalytic Applications

The unique structural features of this compound, including its chiral centers and bifunctional nature (amino and hydroxyl groups), make it an attractive candidate as a ligand in asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, leading to the synthesis of enantiomerically enriched products. polyu.edu.hk

Future research will likely focus on the application of this compound and its derivatives as ligands in a broader range of asymmetric transformations. These could include:

Asymmetric transfer hydrogenation: The use of related simple amino alcohols has been shown to be effective in the ruthenium-catalyzed transfer hydrogenation of ketones. orgsyn.org

Asymmetric allylic alkylation: Chiral diphosphine ligands derived from amino alcohols have demonstrated high enantioselectivity in palladium-catalyzed allylic alkylation reactions. polyu.edu.hk

Asymmetric carbon-carbon bond-forming reactions: The development of novel catalysts for reactions such as aldol (B89426) and Michael additions is a continuous effort in organic synthesis.

The synthesis and evaluation of a library of this compound-derived ligands will be crucial to unlocking their full potential in asymmetric catalysis.

Advanced Material Science Integrations

The bifunctional nature of this compound also lends itself to applications in material science. The amino and hydroxyl groups can serve as reactive sites for polymerization or for grafting onto surfaces, thereby modifying the properties of materials.

Potential areas of exploration include:

Polymer synthesis: this compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties, such as polyamides and polyurethanes. The presence of the methyl group can influence the polymer's thermal and mechanical properties.

Surface modification: The compound can be used to functionalize the surfaces of materials like silica (B1680970) or nanoparticles. This can improve their dispersibility in different media or introduce specific functionalities for applications in areas like chromatography or drug delivery.

Development of functional materials: The incorporation of this compound into material frameworks could lead to the development of materials with specific catalytic, absorbent, or biocompatible properties. For example, related amino alcohols are used as emulsifying agents. chemicalbook.com

The table below summarizes potential material science applications:

Application AreaPotential Role of this compoundDesired Outcome
Polymer Chemistry Monomer, cross-linking agentPolymers with tailored thermal and mechanical properties.
Surface Science Surface modifying agent for nanoparticles or bulk materialsImproved dispersibility, introduction of specific functionalities.
Functional Materials Building block for porous frameworks or compositesMaterials with catalytic, adsorbent, or biomedical applications.

Deeper Exploration of Biochemical Mechanisms (pre-clinical)

While the direct biological activities of this compound are not extensively documented in publicly available research, its structural similarity to other biologically active amino alcohols suggests potential for interaction with biological systems. nih.gov Future pre-clinical research could uncover novel biochemical mechanisms and therapeutic applications.

Initial in silico studies on related β-amino alcohol derivatives have identified them as potential inhibitors of the TLR4/MD-2 complex, which is involved in inflammatory responses. nih.gov This suggests that this compound and its derivatives could be investigated for their potential anti-inflammatory or immunomodulatory properties.

Key pre-clinical research directions could include:

Enzyme inhibition studies: Screening this compound and its derivatives against a panel of enzymes, such as kinases or proteases, could identify novel inhibitors.

Receptor binding assays: Investigating the interaction of the compound with various cell surface or nuclear receptors could reveal its potential to modulate signaling pathways.

Cell-based assays: Evaluating the effects of the compound on cellular processes such as proliferation, apoptosis, and differentiation in various cell lines, including cancer cell lines.

The table below outlines potential pre-clinical research areas:

Research AreaExperimental ApproachPotential Therapeutic Target
Anti-inflammatory Activity In vitro and in vivo models of inflammationTLR4 signaling pathway, cytokine production.
Anticancer Potential Cytotoxicity assays in cancer cell linesKinases, apoptosis pathways.
Neuromodulatory Effects Receptor binding and electrophysiology studiesNeurotransmitter receptors and ion channels.

Computational Design of New Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. tdx.cat These approaches can be applied to design novel derivatives of this compound with enhanced catalytic activity, improved material properties, or specific biological activities.

Using techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how modifications to the structure of this compound will affect its properties. For example, docking studies can be used to predict the binding affinity of a designed ligand to the active site of a target enzyme. nih.gov

Future computational work could focus on:

Designing novel chiral ligands: Creating a virtual library of derivatives with different substituents on the amino and hydroxyl groups to identify promising candidates for asymmetric catalysis.

Predicting polymer properties: Modeling the properties of polymers derived from this compound to guide the synthesis of materials with specific characteristics.

Identifying potential biological targets: Using virtual screening and molecular docking to identify potential protein targets for this compound and its derivatives, thereby guiding pre-clinical investigations.

This integrated approach, combining computational design with experimental validation, will accelerate the discovery and development of new applications for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-2-methylpentan-1-ol, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : A primary synthetic route involves reductive amination of 2-methylpentan-1-ol derivatives. For example, reacting a ketone precursor (e.g., 2-methylpentan-1-one) with ammonia under hydrogen gas in the presence of transition metal catalysts like palladium or nickel . Key parameters include:

  • Catalyst loading (5–10% w/w relative to substrate).
  • Reaction temperature (50–80°C) and hydrogen pressure (1–3 atm).
  • Solvent choice (e.g., methanol or ethanol for polar protic environments).
    • Yield optimization requires careful control of stoichiometry (excess ammonia) and inert atmosphere to prevent side reactions. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multimodal spectroscopic analysis :

  • NMR : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., ChemDraw or ACD/Labs). For stereochemical confirmation, 2D NMR (COSY, HSQC) is essential .
  • IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm1^{-1}, O-H stretch at ~3400 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, ensuring fragmentation patterns align with expected structures .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound to achieve enantiomeric excess?

  • Methodological Answer : Employ chiral catalysts or asymmetric reaction conditions :

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINAP ligands) with palladium catalysts to induce enantioselectivity during reductive amination .
  • Solvent polarity adjustments (e.g., switching from methanol to toluene) can influence transition-state stabilization and selectivity.
  • Monitor enantiomeric excess via chiral HPLC or polarimetry, and validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, and computational simulations) to resolve ambiguities. For example, overlapping 1^1H NMR peaks can be deconvoluted using DEPT-135 or HSQC .
  • Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
  • Isolation of Byproducts : Characterize minor impurities via preparative TLC or HPLC to rule out interference .

Q. How can computational tools streamline synthetic route planning for this compound derivatives?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like AiZynthFinder or Reaxys apply heuristic algorithms to propose viable pathways. Input the target molecule and select constraints (e.g., avoiding hazardous reagents) .
  • Machine Learning Models : Platforms trained on reaction databases (e.g., Pistachio or Reaxys Biocatalysis) predict optimal catalysts and solvents. For example, a model might recommend enzymatic amination for greener synthesis .
  • Feasibility Scoring : Rank routes by "plausibility scores" (e.g., >0.5 indicates high confidence) and validate with small-scale trials .

Data Contradiction and Validation

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactivity?

  • Methodological Answer :

  • Standardized Conditions : Fix temperature (±0.5°C), solvent purity (HPLC-grade), and substrate concentration (e.g., 0.1 M in DMSO) across trials .
  • Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to calibrate instrumentation .
  • Statistical Analysis : Apply ANOVA or t-tests to identify outliers in rate constants. Use Arrhenius plots to validate temperature-dependent trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation) .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.